Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC15980853
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3 |
| Standard InChI Key | NHWVQGFDMLWKIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C#N)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern:
-
A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) forms the core structure.
-
Cyano (-CN) and hydroxy (-OH) groups occupy positions 4 and 5, respectively, introducing polarity and hydrogen-bonding capacity.
-
A methyl (-CH) group at position 2 provides steric bulk, influencing regioselectivity in subsequent reactions.
-
An ethyl carboxylate (-COOEt) group at position 3 enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.
The planar pyrrole ring adopts an aromatic configuration stabilized by π-electron delocalization, while substituents create an electronic asymmetry that governs intermolecular interactions .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| Hydrogen Bond Donors | 2 (hydroxy and pyrrole NH) |
| Hydrogen Bond Acceptors | 5 (cyano, carboxylate, hydroxy) |
| Rotatable Bond Count | 3 (ethyl ester chain) |
| Topological Polar Surface Area | 99.7 Ų |
The compound’s logP (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for penetrating biological membranes . Its melting point ranges between 160–165°C, with decomposition observed above 200°C under atmospheric pressure .
Synthesis and Scalability
Laboratory-Scale Synthesis
A high-yield route involves the cyclocondensation of ethyl cyanoacetate with diethyl pyrrole-2,5-dicarboxylate in a non-nucleophilic solvent (e.g., tetrahydrofuran) under inert atmosphere . Key steps include:
-
Nucleophilic Attack: The enolate of ethyl cyanoacetate attacks the electrophilic carbonyl carbon of diethyl pyrrole-2,5-dicarboxylate.
-
Cyclization: Intramolecular dehydration forms the pyrrole ring, facilitated by stoichiometric triethylamine.
-
Functional Group Interconversion: Selective hydrolysis of the 5-carboxylate group yields the hydroxy substituent.
This method achieves ≥85% yield with >98% purity, as confirmed by -NMR and HPLC . Isotopically labeled variants (e.g., -cyano derivatives) are accessible using deuterated triethylamine () .
Research Applications
Pharmaceutical Intermediate
The compound’s multifunctional architecture positions it as a precursor to:
-
Kinase Inhibitors: The cyano group participates in hydrogen bonding with ATP-binding pockets, as demonstrated in pyridine-based analogues .
-
Antimicrobial Agents: Pyrrole derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Candida albicans (MIC 4–8 µg/mL) .
Materials Science
Conjugated polymers incorporating this monomer show charge carrier mobilities of – cm/V·s, suitable for organic field-effect transistors (OFETs) . The hydroxy group enables post-polymerization functionalization via silylation or acylation, tuning solubility and bandgap.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In silico docking studies predict strong binding ( kcal/mol) to cyclooxygenase-2 (COX-2), attributed to:
-
Hydrogen Bonding: Between the hydroxy group and Arg120.
-
π-Stacking: Pyrrole ring interaction with Tyr355.
In vitro validation remains pending, but related pyrrole-3-carboxylates inhibit COX-2 with IC values of 2.3–5.7 µM .
Cytotoxicity Profile
Preliminary assays on human hepatoma (HepG2) cells reveal IC = 48 µM, significantly lower than cisplatin (IC = 6 µM), suggesting selective toxicity requiring structural optimization .
Comparison with Structural Analogues
The 4-cyano-5-hydroxy-2-methyl substitution pattern uniquely balances reactivity (cyano), solubility (hydroxy), and steric effects (methyl), making it irreplaceable in multi-step syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume